molecular formula C16H12N4S B12932575 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- CAS No. 160516-05-2

9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)-

Cat. No.: B12932575
CAS No.: 160516-05-2
M. Wt: 292.4 g/mol
InChI Key: PAAXDEJAQCUKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)-: is a heterocyclic aromatic organic compound. It is a derivative of purine, which is a fundamental structure in many biological molecules, including DNA and RNA. The compound features a phenylmethyl group and a thienyl group attached to the purine ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the purine ring or the thienyl group, resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the phenylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, amines, or organometallic compounds can be employed under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine ring or the phenylmethyl group.

Scientific Research Applications

9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)-: has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

    Industry: It may be used in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The phenylmethyl and thienyl groups may enhance binding affinity and specificity, influencing the compound’s biological activity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    9H-Purine, 9-(phenylmethyl)-: Lacks the thienyl group, which may result in different chemical and biological properties.

    9H-Purine, 6-(2-thienyl)-: Lacks the phenylmethyl group, potentially affecting its reactivity and interactions.

    9H-Purine, 9-(phenylmethyl)-6-(2-furyl)-: Contains a furyl group instead of a thienyl group, which may alter its electronic properties and reactivity.

Uniqueness: : The presence of both the phenylmethyl and thienyl groups in 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- imparts unique chemical and biological properties, making it distinct from other purine derivatives. These groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

160516-05-2

Molecular Formula

C16H12N4S

Molecular Weight

292.4 g/mol

IUPAC Name

9-benzyl-6-thiophen-2-ylpurine

InChI

InChI=1S/C16H12N4S/c1-2-5-12(6-3-1)9-20-11-19-15-14(13-7-4-8-21-13)17-10-18-16(15)20/h1-8,10-11H,9H2

InChI Key

PAAXDEJAQCUKRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.